molecular formula C22H19N3O6 B13436048 Tadalafil Hydroxypiperidone

Tadalafil Hydroxypiperidone

Cat. No.: B13436048
M. Wt: 421.4 g/mol
InChI Key: LKWAXSOKGBBZRU-UZGQDQSDSA-N
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Description

Tadalafil Hydroxypiperidone, also known as Tadalafil EP Impurity E, is a significant impurity and metabolite of Tadalafil, a well-characterized phosphodiesterase-5 (PDE5) inhibitor . This compound is an critical reference standard in pharmaceutical research and development, primarily used for the qualitative and quantitative analysis of impurities in Tadalafil Active Pharmaceutical Ingredients (APIs) and finished dosage forms . Its main research value lies in ensuring drug safety, quality control, and regulatory compliance by helping to identify and control this specific impurity profile during the manufacturing and stability testing of Tadalafil-based medications . The molecular formula of this compound is C22H19N3O6, and it has a molecular weight of 421.41 g/mol . The compound is typically supplied as an off-white to light brown or pale beige solid . For optimal stability, it should be stored in a refrigerator between 2-8°C and be protected from air and light . This product is intended for laboratory and research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

(11R,17R)-17-(1,3-benzodioxol-5-yl)-1-hydroxy-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7-triene-9,12,15-trione

InChI

InChI=1S/C22H19N3O6/c1-24-9-16(26)25-18(21(24)28)17-19(27)12-4-2-3-5-13(12)23-22(17,29)20(25)11-6-7-14-15(8-11)31-10-30-14/h2-8,17-18,20,23,29H,9-10H2,1H3/t17?,18-,20-,22?/m1/s1

InChI Key

LKWAXSOKGBBZRU-UZGQDQSDSA-N

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)C3C(=O)C4=CC=CC=C4NC3([C@H]2C5=CC6=C(C=C5)OCO6)O

Canonical SMILES

CN1CC(=O)N2C(C1=O)C3C(=O)C4=CC=CC=C4NC3(C2C5=CC6=C(C=C5)OCO6)O

Origin of Product

United States

Synthetic Approaches and Precursor Chemistry Leading to Tadalafil Analogues

Advanced Synthetic Strategies for the Tetrahydro-β-Carboline Core (Tadalafil Moiety)

The tetrahydro-β-carboline framework is the foundational structure of tadalafil (B1681874), and its stereoselective synthesis is a critical challenge for chemists. wikipedia.org The primary reaction employed for its construction is the Pictet-Spengler reaction. sci-hub.se

The Pictet-Spengler reaction is a cornerstone in the synthesis of tadalafil, involving the condensation of a β-arylethylamine with an aldehyde, followed by cyclization to form the tetrahydro-β-carboline ring system. wikipedia.org In the classic synthesis of tadalafil, D-tryptophan methyl ester reacts with piperonal. wikipedia.orgsci-hub.se A significant challenge in this reaction is controlling the stereochemistry, as it typically produces a mixture of cis and trans diastereomers. sci-hub.se

Early methods using trifluoroacetic acid as a catalyst resulted in a 60:40 ratio of cis to trans isomers, requiring subsequent separation. sci-hub.se Research has shown that the choice of solvent and catalyst can dramatically influence the stereochemical outcome. For instance, using nitromethane (B149229) or acetonitrile (B52724) as the solvent can improve the diastereomeric ratio significantly, achieving a cis/trans ratio as high as 99:1. researchgate.net The use of specific acid catalysts, such as benzoic acid, has also been shown to enhance stereoselectivity. researchgate.net

An important variant is the N-acyliminium Pictet-Spengler reaction. This approach involves the acylation of the intermediate iminium ion, creating a more powerful electrophile that can undergo cyclization under milder conditions with improved yields. wikipedia.org This method has been successfully applied to the synthesis of tadalafil and its analogues. wikipedia.orgresearchgate.net

Stereoselectivity in Pictet-Spengler Reaction for Tadalafil Synthesis

Catalyst/Solvent SystemDiastereomeric Ratio (cis:trans)Reference
Trifluoroacetic acid in Methylene Chloride60:40 sci-hub.se
Benzoic acid in Acetic Acid92:8 researchgate.net
Nitromethane or Acetonitrile99:1 researchgate.net

Following the formation of the tetrahydro-β-carboline core, the next critical step is the construction of the fused 2,5-diketopiperazine ring. wikipedia.org A widely used method involves the reaction of the cis-tetrahydro-β-carboline intermediate with chloroacetyl chloride in a basic medium. sci-hub.se The resulting N-chloroacetyl derivative is then treated with methylamine, which undergoes a nucleophilic displacement and subsequent cyclization to form the final diketopiperazine ring of tadalafil. sci-hub.sersc.org

To improve efficiency, more concise, one-pot synthetic routes have been developed. One such method utilizes Fmoc–sarcosyl chloride, which allows the cis-diastereomer of the Pictet-Spengler product to undergo a smooth and rapid cyclization to tadalafil in a suitable basic medium. sci-hub.seresearchgate.net Another approach involves the reaction of D-tryptophan methyl ester hydrochloride and piperic acid acyl chloride to form an intermediate that reacts with sarcosine (B1681465) to yield high-purity tadalafil in a two-step, one-pot process. google.com

Key Reagents in Diketopiperazine Ring Formation

Reagent SequenceDescriptionReference
1. Chloroacetyl chloride 2. MethylamineA two-step process involving acylation followed by cyclization with methylamine. sci-hub.sersc.org
Fmoc–sarcosyl chlorideEnables a more rapid, one-pot cyclization of the cis-diastereomer intermediate. sci-hub.seresearchgate.net
1. Piperic acid acyl chloride 2. SarcosineUsed in a streamlined, high-yield, one-pot synthesis suitable for industrial scale-up. google.com

The tadalafil scaffold serves as a template for creating a wide array of analogues with potentially different biological activities. researchgate.net Derivatization strategies often focus on three main areas:

Modification of the 6-position: The 3,4-methylenedioxyphenyl group at position 6 can be replaced with other aromatic or heterocyclic rings to explore structure-activity relationships. researchgate.netnih.gov

Alteration of the N2-substituent: The N-methyl group on the diketopiperazine ring can be elongated or replaced with other functional groups. researchgate.net

Manipulation of Stereochemistry: Synthesizing different stereoisomers (e.g., the trans-diastereomer or other enantiomers) allows for the investigation of the stereochemical requirements for biological activity. nih.gov

Additionally, more profound structural modifications have been explored, such as creating flexible tadalafil analogues that are not constrained by the rigid fused-ring system. mdpi.comresearchgate.net These analogues, often based on a diketopiperazine scaffold derived from amino acid building blocks, allow for the study of how ligand flexibility impacts biological targets. mdpi.comnih.gov

Exploration of Synthetic Intermediates Potentially Incorporating Hydroxypiperidone Moieties

Within the landscape of tadalafil synthesis and its impurities, the compound known as Tadalafil Hydroxypiperidone has been identified. pharmaffiliates.comsimsonpharma.com This compound is an impurity of tadalafil, suggesting it can be formed as a byproduct during synthesis or degradation. pharmaffiliates.com Its chemical structure is characterized by the introduction of a hydroxyl group at the 6a-position of the core heterocyclic system. anexib.com

The formation of such a hydroxylated derivative could potentially occur through the oxidation of the tadalafil molecule at the tertiary carbon (C6a) adjacent to the nitrogen atom. While not typically a targeted synthetic intermediate in the primary routes to tadalafil analogues, its existence points to the chemical reactivity of the core structure. The deliberate synthesis of such a hydroxypiperidone moiety could be explored as a strategy to create new analogues with altered polarity and hydrogen-bonding capabilities, which may influence their pharmacokinetic and pharmacodynamic profiles. The characterization of this compound as a distinct chemical entity with a specific CAS number (1978322-99-4) confirms its relevance in the analytical chemistry of tadalafil. pharmaffiliates.comsimsonpharma.com

Green Chemistry Principles in Tadalafil and Analog Synthesis

The traditional synthesis of tadalafil involves multiple steps and the use of hazardous reagents and solvents, such as thionyl chloride and dichloromethane. rsc.org In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes. researchgate.net

Key improvements include:

Reducing the number of synthetic steps: One-pot procedures have been developed to minimize waste and energy consumption. google.com

Using safer reagents and solvents: Thionyl chloride has been replaced with more atom-economical reagents like dimethyl carbonate. rsc.orgrsc.org There is also a focus on replacing undesirable solvents with greener alternatives, such as ionic liquids. rsc.orgresearchgate.net

Innovative Methodologies: Hydrothermal synthesis has been explored as a single-step, organic solvent-free method for producing tadalafil nanoparticles, which can improve solubility. researchgate.net

These green approaches not only reduce the environmental impact of tadalafil production but also can lead to simpler and more efficient processes suitable for large-scale manufacturing. rsc.orggoogle.com

Application of Green Chemistry in Tadalafil Synthesis

Green Chemistry PrincipleConventional MethodGreener AlternativeReference
Use of Safer ReagentsThionyl ChlorideDimethyl Carbonate rsc.orgrsc.org
Use of Safer SolventsMethanol, Dichloromethane, TolueneIonic Liquids (e.g., [C4dmim][NTf2]) rsc.orgresearchgate.net
Process SimplificationMulti-step synthesis with isolation of intermediatesOne-pot synthesis google.com
Novel FormulationsConventional crystallizationSolvent-free hydrothermal synthesis of nanoparticles researchgate.net

Metabolic Transformation Studies of Tadalafil and Analogous Structures

Comparative Metabolic Profiling of Novel Tadalafil (B1681874) Analogues in Cellular and Subcellular Systems

Research into novel analogues of tadalafil has been active, with goals of exploring different pharmacological properties. These synthetic efforts often involve modifying key structural features of the tadalafil molecule, such as altering ligand flexibility, changing stereochemistry, or substituting atoms in the piperonyl moiety. nih.govmdpi.com

For instance, several novel analogues have been synthesized where the benzodioxole moiety is replaced by other groups, the stereochemistry of the chiral carbons is altered, or the piperazinedione ring is modified. nih.gov One study reported the synthesis and identification of "aminotadalafil," an analogue where the N-methyl group in the piperazinedione ring is replaced by an amino group. lawdata.com.twnih.gov

While the synthesis and biological activity (such as PDE5 inhibition or tumor cell growth inhibition) of these analogues are often detailed, comprehensive comparative metabolic profiling in cellular and subcellular systems is less frequently published. nih.govnih.gov The primary focus of many studies is on the synthesis and potential efficacy or cytotoxic effects of these new chemical entities. nih.govmdpi.com For example, the cytotoxicity of four novel flexible tadalafil analogues was evaluated across 16 different human cancer and non-cancer cell lines, revealing different toxicity profiles compared to the parent compound. nih.govmdpi.com However, specific data on their metabolic pathways, the enzymes involved, and the structure of their metabolites are not extensively characterized in the available literature.

Theoretical Approaches to Metabolic Prediction and Metabolite Characterization

Predicting the metabolic fate of drug candidates is a crucial step in modern drug development. For tadalafil and its analogues, theoretical and computational approaches can provide valuable insights. Physiologically based pharmacokinetic (PBPK) modeling, for example, is used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov PBPK models for tadalafil have been developed to estimate its pharmacokinetics and to predict drug-drug interactions, such as those involving CYP3A4 inhibitors or inducers. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can Tadalafil Hydroxypiperidone be identified and distinguished from structurally similar impurities in synthetic batches?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with photodiode array detection (PDA) and liquid chromatography-mass spectrometry (LC-MS) to differentiate this compound from isomers like cis-ent-Tadalafil (Mol. Formula: C₂₂H₁₉N₃O₄) based on retention times, molecular weights, and fragmentation patterns. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples or drug formulations)?

  • Methodological Answer: Employ a Box-Behnken experimental design to optimize extraction efficiency and chromatographic conditions. Validate the method using parameters such as specificity, linearity (1–50 µg/mL), and precision (RSD <2%). Include internal standards like deuterated analogs (e.g., cis-ent-Tadalafil-d3) to account for matrix effects .

Q. How should researchers address batch-to-batch variability in this compound purity during synthesis?

  • Methodological Answer: Implement strict quality control protocols, including mass spectrometry (MS) and HPLC analysis for impurity profiling. For sensitive bioassays, request additional peptide content analysis and trifluoroacetic acid (TFA) removal (<1%) to minimize variability. Document impurity thresholds (e.g., <0.1% for major impurities) in accordance with ICH guidelines .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in pharmacokinetic data for this compound across preclinical models?

  • Methodological Answer: Conduct interspecies comparative studies using radiolabeled this compound to track metabolite formation. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in bioavailability between rodent and primate models. Validate findings with in vitro cytochrome P450 inhibition assays .

Q. How can the structural flexibility of Tadalafil analogs (e.g., diketopiperazine-based derivatives) be exploited to enhance PDE5 selectivity?

  • Methodological Answer: Synthesize analogs with modified piperidone/benzodioxole moieties and evaluate PDE5 inhibitory activity via fluorescence polarization assays. Use X-ray crystallography (CCDC deposition numbers: 2049073–2049076) to correlate conformational changes with binding affinity. Compare results with in silico molecular docking simulations .

Q. What methodologies are critical for elucidating the mechanism of this compound in ischemia-reperfusion injury models?

  • Methodological Answer: Employ a rat model of chronic lower-body ischemia to assess structural/functional prostate changes. Administer this compound (1 mg/kg/day) and quantify vascularization via immunohistochemistry (CD31+ endothelial cells). Contrast outcomes with sildenafil-treated cohorts to differentiate PDE5 inhibition profiles .

Q. How can conflicting data on this compound’s role in oxidative stress be systematically analyzed?

  • Methodological Answer: Perform a meta-analysis of existing studies using PRISMA guidelines. Stratify data by experimental conditions (e.g., dose, duration, oxidative stress markers like malondialdehyde). Apply mixed-effects models to account for heterogeneity and validate hypotheses with targeted reactive oxygen species (ROS) assays .

Methodological Guidance for Experimental Design

  • For Impurity Profiling: Combine HPLC-PDA with high-resolution MS (HRMS) to detect trace impurities (e.g., Tadalafil Impurity 104, MW 361.40). Use orthogonal methods like capillary electrophoresis (CE) for polar impurities .
  • For In Vivo Studies: Adhere to ethical protocols (e.g., approval by the Medical University of Lodz, RNN/43/17/KE) and document informed consent for human-derived samples. Include sham-operated controls in animal studies to isolate drug-specific effects .
  • For Data Interpretation: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. Use cross-tabulated databases to link structural modifications with pharmacological outcomes .

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